molecular formula C4H2BrNO3 B6150953 4-bromo-1,2-oxazole-3-carboxylic acid CAS No. 893638-53-4

4-bromo-1,2-oxazole-3-carboxylic acid

Cat. No.: B6150953
CAS No.: 893638-53-4
M. Wt: 192
InChI Key:
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Description

4-Bromo-1,2-oxazole-3-carboxylic acid is a heterocyclic compound featuring a five-membered ring with oxygen and nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1,2-oxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-3-nitrotoluene with suitable reagents to form the oxazole ring. The reaction conditions often include the use of catalysts and specific temperature controls to ensure high yields .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1,2-oxazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted oxazole compounds .

Scientific Research Applications

4-Bromo-1,2-oxazole-3-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Bromo-1,2-oxazole-3-carboxylic acid is unique due to the presence of the bromine atom and the carboxylic acid group, which confer specific chemical reactivity and biological activity. This makes it a valuable compound in medicinal chemistry and other scientific research fields .

Properties

CAS No.

893638-53-4

Molecular Formula

C4H2BrNO3

Molecular Weight

192

Purity

95

Origin of Product

United States

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